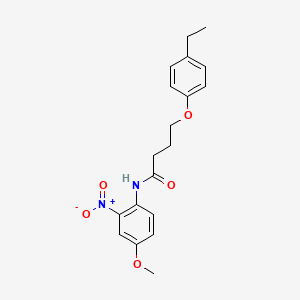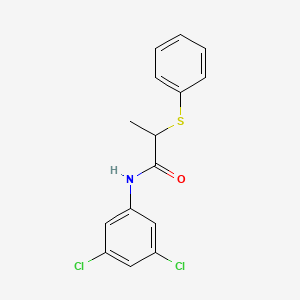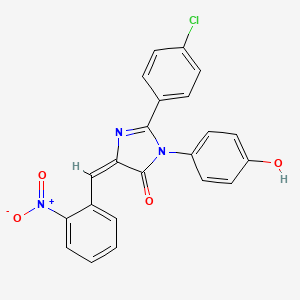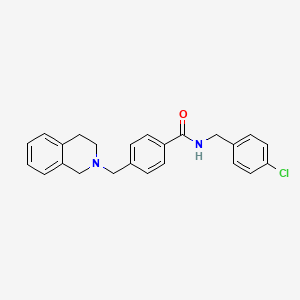![molecular formula C18H28N2O2 B4881740 tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate
Übersicht
Beschreibung
Tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate, also known as TBMEPC, is a carbamate derivative that has been extensively researched for its potential applications in various fields. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been extensively researched for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and addiction. In toxicology, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been used as a model compound to study the metabolism and toxicity of carbamates.
Wirkmechanismus
Tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic activity in the brain. This mechanism of action is similar to that of other carbamate derivatives, such as physostigmine and neostigmine.
Biochemical and Physiological Effects
tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been shown to have a number of biochemical and physiological effects. In animal studies, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been shown to increase the activity of cholinergic neurons in the brain, leading to improved cognitive function and memory. tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been shown to have anxiolytic and antidepressant effects, suggesting potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available for research purposes. In addition, tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to the use of tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate in lab experiments. For example, its effects may vary depending on the species and strain of animal used, and its use may be limited by ethical considerations.
Zukünftige Richtungen
There are a number of future directions for research on tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate. One area of interest is the potential therapeutic applications of tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new carbamate derivatives with improved pharmacological properties. Finally, there is a need for further research into the toxicity and safety of tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate, particularly in humans.
Conclusion
Tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate is a carbamate derivative that has been extensively researched for its potential applications in various fields. Its unique chemical structure and ability to interact with biological systems make it of particular interest for researchers. In this paper, we have explored the synthesis method of tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate has the potential to lead to new therapeutic applications and improved understanding of its biological effects.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(4-methylphenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-5-7-15(8-6-14)13-20-11-9-16(10-12-20)19-17(21)22-18(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVHFBDNVGTDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-(4-methylbenzyl)piperidin-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)




![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)